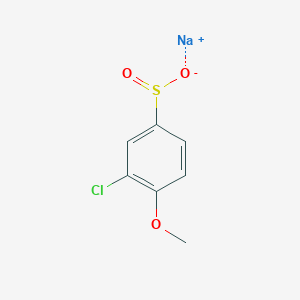
Sodium 3-chloro-4-methoxybenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxybenzenesulfinic acid sodium salt: is a chemical compound with the molecular formula C7H6ClNaO3S and a molecular weight of 228.631 g/mol . This compound is known for its unique structural properties, which include a chloro group, a methoxy group, and a sulfinic acid sodium salt group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxybenzenesulfinic acid sodium salt typically involves the sulfonation of 3-chloro-4-methoxybenzene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfinic acid group is oxidized to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 3-chloro-4-methoxybenzenesulfonic acid.
Reduction: 3-chloro-4-methoxybenzenesulfinate or 3-chloro-4-methoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of sulfinic acid chemistry and its reactivity.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the formulation of certain types of polymers and resins .
Mechanism of Action
The mechanism by which 3-chloro-4-methoxybenzenesulfinic acid sodium salt exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions. The chloro group can undergo substitution reactions, while the methoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonic acid
- 3-Chloro-4-methylbenzenesulfonic acid
- 4-Methoxybenzenesulfonyl chloride
Comparison:
- 3-Chloro-4-methoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid sodium salt group. It is more acidic and has different reactivity.
- 3-Chloro-4-methylbenzenesulfonic acid: Contains a methyl group instead of a methoxy group, leading to differences in electronic effects and reactivity.
- 4-Methoxybenzenesulfonyl chloride: Lacks the chloro group and has a sulfonyl chloride group, making it more reactive towards nucleophiles .
Properties
Molecular Formula |
C7H6ClNaO3S |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
sodium;3-chloro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
WRWSJRIWBKNVBN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















